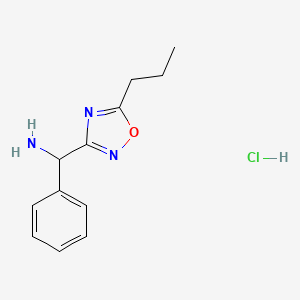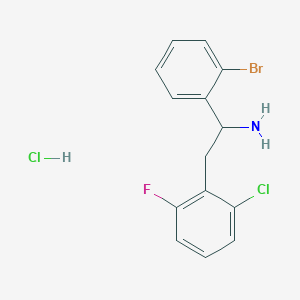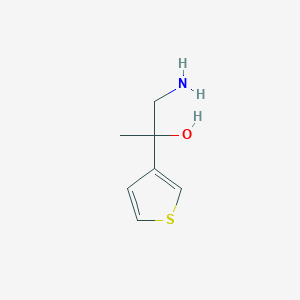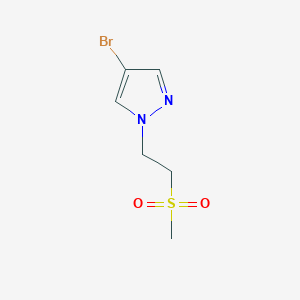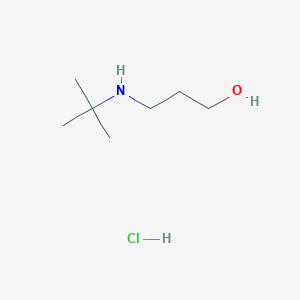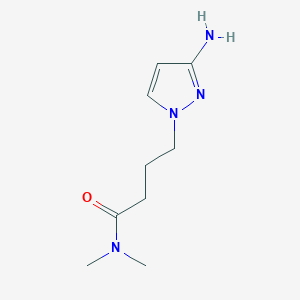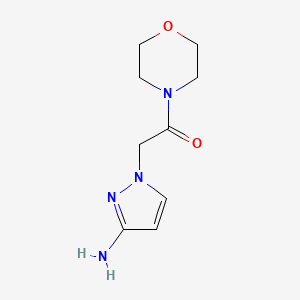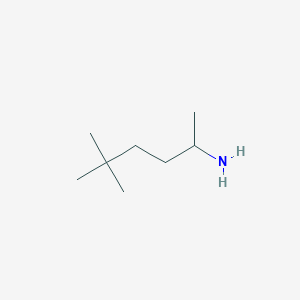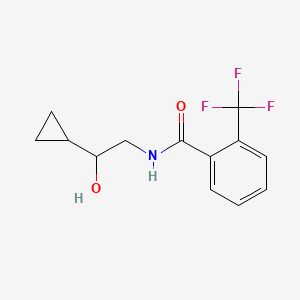
N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, also known as CPHE-TFMB, is a novel small molecule compound with potential applications in scientific research. This compound has been studied for its ability to modulate the activity of several enzymes including cyclic nucleotide phosphodiesterases (PDEs) and protein kinase C (PKC). CPHE-TFMB is a member of the benzamide family of compounds, which have been used in the past for a variety of medicinal purposes. It has been shown to possess potent anti-inflammatory, anti-allergic, and anti-oxidant properties, as well as the ability to modulate the activity of various enzymes.
Aplicaciones Científicas De Investigación
Chemical Manipulations and Biological Evaluations
N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide and its derivatives are subjects of various chemical manipulations and biological evaluations. These compounds have been prepared and assessed for their therapeutic activities, such as antiarrhythmic effects. Flecainide acetate, a derivative, was identified for its potent antiarrhythmic properties and underwent extensive animal studies before clinical trials (Banitt et al., 1977). Additionally, the study of benzamides, including the N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide structure, led to the discovery of compounds with potential anticonvulsant activities. This was particularly evident in the lead optimization efforts that synthesized specific enaminone derivatives, exploring their anticonvulsant potential in rodent models (Amaye et al., 2021).
Synthesis and Structural Analysis
The structural synthesis and analysis of such benzamides are also a significant area of interest. Studies have shown how the synthesis process can be optimized to improve yield, demonstrating the compound's potential for large-scale production and usage in various applications (Dian, 2010). The exploration of new supramolecular packing motifs, where benzene rings self-assemble into complex structures, indicates the chemical's versatility and potential applications in material science or nanotechnology (Lightfoot et al., 1999).
Interaction with Biological Systems
The interaction of benzamide derivatives with biological systems has been extensively studied. For instance, raclopride, a substituted benzamide drug, showed high specificity for dopamine D-2 receptors in the rat brain, both in vitro and in vivo, highlighting its potential in neurological research and therapy (Köhler et al., 1985). Furthermore, studies on compounds like AH-7921, which share structural similarities with benzamides, help in understanding the drug's impact on the human body, contributing valuable data to forensic science and toxicology (Kronstrand et al., 2014).
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-4-2-1-3-9(10)12(19)17-7-11(18)8-5-6-8/h1-4,8,11,18H,5-7H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIHYWKFCKITBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)

